B1575199 Protein enabled homolog (502-510)

Protein enabled homolog (502-510)

Cat. No.: B1575199
Attention: For research use only. Not for human or veterinary use.
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Description

The "Protein Enabled Homolog (502-510)" refers to a conserved peptide sequence within the atypical protein kinase Mζ (PKMζ), a critical regulator of long-term potentiation (LTP) and memory maintenance. PKMζ is a constitutively active isoform of protein kinase C (PKC) generated via alternative splicing of the PRKCZ gene. Its unique structure lacks the regulatory domain, enabling autonomous activity critical for sustaining synaptic strengthening . In the terrestrial snail Helix lucorum, homologs of PKMζ share sequence and functional conservation with mammalian PKMζ, as confirmed by transcriptomics and immunochemical analyses . These homologs localize to neuronal cytoplasm and neuropil regions, playing a role in maintaining context-aversive memory and long-term facilitation (LTF) of synaptic responses .

Properties

sequence

TMNGSKSPV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Protein enabled homolog (502-510)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Homologs

A. Mammalian PKMζ vs. Helix PKMζ Homolog

  • Structural Similarities : Both contain a conserved catalytic kinase domain. Antibodies targeting mammalian PKMζ (e.g., sc-216) cross-react with Helix homologs, confirming shared epitopes .
  • Functional Overlap :
    • Sustains LTP and memory via persistent kinase activity .
    • Blockade by ZIP (zeta inhibitory peptide, 2 µM) erases long-term memory and synaptic facilitation in mammals and Helix .
  • Divergence : Helix homologs show minimal somatic expression, unlike mammalian PKMζ, which is abundant in dendritic spines .

B. PKMζ vs. PKCζ

  • Structural Differences : PKCζ retains a regulatory domain, requiring diacylglycerol (DAG) for activation, whereas PKMζ lacks this domain .
  • Functional Roles: PKMζ maintains pre-established LTP, while PKCζ is involved in LTP induction .

C. Aplysia PKM Apl III

  • Activation : Generated by calpain cleavage of PKC Apl III, analogous to PKMζ production in mammals .
  • Role in Memory : Sustains serotonin-dependent enhancement of glutamate responses, similar to PKMζ-mediated LTF in Helix .
Inhibitor Specificity
Compound Target Effect on LTP/Memory Specificity Evidence
ZIP (2 µM) PKMζ Reverses LTF; erases memory No effect on scrZIP controls
ScrZIP Non-target Transient EPSP reduction (non-specific) No long-term memory disruption
Chelerythrine PKC/PKMζ Broad inhibition; toxic at high doses Non-specific kinase blockade

Key Findings :

  • ZIP application 90 minutes post-tetanization reduces EPSP amplitudes to baseline in Helix (147.8 ± 9.3% vs. 155.2 ± 7.3% in controls) .
  • In behavioral assays, ZIP abolishes context-aversive memory unless paired with a "reminder," which triggers reconsolidation .
Evolutionary Conservation
  • Invertebrates vs. Mammals :
    • PKMζ homologs in Helix and Aplysia lack dendritic spine localization but retain synaptic maintenance roles .
    • Transcriptomic analysis of Helix reveals 62% sequence homology with human PKMζ .
  • Functional Redundancy :
    • Despite structural divergence, PKMζ homologs in invertebrates and mammals converge on maintaining LTF and memory via kinase-dependent pathways .

Research Implications and Limitations

  • Therapeutic Potential: ZIP’s specificity for PKMζ offers a tool to selectively erase maladaptive memories without affecting baseline synaptic transmission .
  • Controversies : Some studies suggest PKMζ is dispensable for LTP in rodents, highlighting species-specific differences .
  • Unresolved Questions :
    • How PKMζ sustains synaptic changes without somatic reservoirs in Helix.
    • Role of glial PKMζ isoforms observed in Helix neuropil .

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